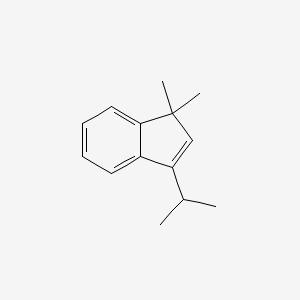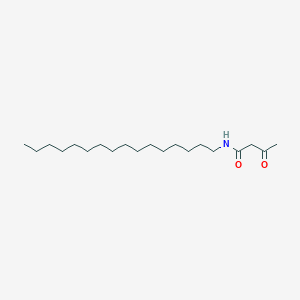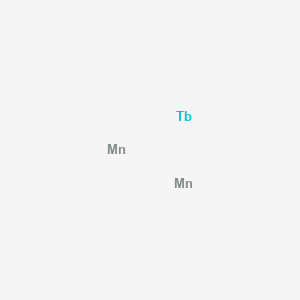
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is a tertiary phosphine compound that features a phosphorus atom bonded to four phenyl groups, two of which are substituted with methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-methoxyphenyl bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
科学的研究の応用
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s unique structure allows it to stabilize transition states and facilitate various chemical reactions. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Bis(2-methoxyphenyl)(diphenyl)phosphanium bromide: Similar structure but with methoxy groups in different positions.
Diphenylphosphine: A simpler phosphine with two phenyl groups.
Uniqueness
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
20543-49-1 |
|---|---|
分子式 |
C26H24BrO2P |
分子量 |
479.3 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24O2P.BrH/c1-27-21-13-17-25(18-14-21)29(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(28-2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChIキー |
AZYMIUYNGJOBSA-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


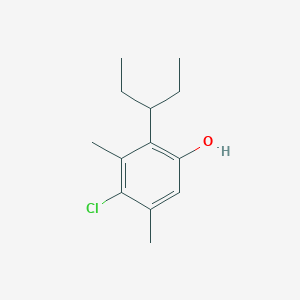
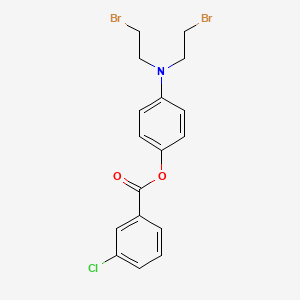
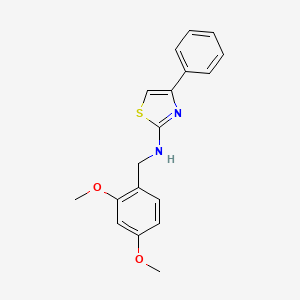


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
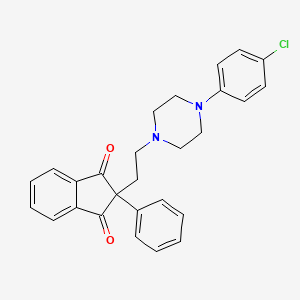
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

